Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
CAS No.: 58607-90-2
Cat. No.: VC1971233
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58607-90-2 |
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Molecular Formula | C6H8N2O3 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate |
Standard InChI | InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
Standard InChI Key | KNWNWWDKWKYUBB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC(=O)C1 |
Canonical SMILES | CCOC(=O)C1=NNC(=O)C1 |
Introduction
Chemical Structure and Properties
Molecular Information
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . The compound has a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol . It is identified in chemical databases by several CAS Registry Numbers, including 58607-90-2 and 85230-37-1 .
Structural Features
The compound features a pyrazole core with an ethyl carboxylate group at position 3 and an oxo (keto) group at position 5. Its structure can be represented by the canonical SMILES notation: CCOC(=O)C1=NNC(=O)C1 . The compound exhibits tautomerism, existing in both 5-oxo and 5-hydroxy forms, with the latter also referred to as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of this compound:
Synthesis Methods
Principal Synthetic Route
The most efficient documented synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves the cyclocondensation of hydrazine derivatives with diethyl oxalacetate. This method yields up to 92% of the target compound through the following procedure :
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Dissolution of diethyl oxalacetate sodium salt (14.53 g, 69.15 mmol) in 100 mL of benzene with 20 minutes of stirring
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Addition of 100 mL of acetic acid followed by 30 minutes of stirring
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Addition of hydrazine monohydrochloride (9.47 g, 138 mmol) and further stirring for 30 minutes
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Refluxing the reaction mixture at 100°C for 24 hours
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Cooling to room temperature and extraction with ethyl acetate
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Washing with 10% hydrochloric acid, saturated sodium bicarbonate solution, water, and brine
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Solvent removal in vacuo to yield an oily solid
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Trituration with a 2:1 mixture of diethyl ether:hexanes to obtain the final product as an off-white solid
The product can be confirmed by mass spectrometry, with an [M+H]+ peak at m/z = 157 .
Alternative Synthesis Methods
An alternative synthetic approach involves the reaction with 1H-imidazole in acetonitrile at room temperature, although this method yields a lower product amount (44%) . The procedure involves:
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Addition of tert-butyldimethylsilyl chloride (6.05 g, 40.15 mmol) and imidazole (2.92 g, 42.82 mmol) to a stirred solution of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (4.18 g, 26.76 mmol) in acetonitrile (90 mL)
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Stirring at room temperature for 30 minutes
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Dilution with water and extraction with ethyl acetate
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Separation, drying, filtration, and evaporation of the organic layer
This method produces ethyl 5-[tert-butyl(dimethyl)silyl]oxy}-1H-pyrazole-3-carboxylate as a yellow solid, which can be used in subsequent reactions without further purification .
Biological Activities
Antimicrobial Properties of Derivatives
While specific antimicrobial data for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate itself is limited, derivatives of this compound have demonstrated significant antimicrobial potential. N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, a related derivative, exhibits potent activity against Haemophilus species .
Table 2: Antimicrobial Activity of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
Bacterial Strain | MIC (μg/ml) |
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H. parainfluenzae ATCC 7901 | 0.49 |
H. parainfluenzae ATCC 51505 | 7.81 |
H. influenzae ATCC 10211 | 0.49 |
Clinical isolates of H. parainfluenzae | 1.95-31.25 |
Clinical isolates of H. influenzae | 0.24-31.25 |
This derivative has shown effectiveness against both planktonic cells and biofilm-forming cells of Haemophilus species, including penicillinase-positive strains, suggesting potential applications against antibiotic-resistant bacteria .
General Biological Activities of Pyrazole Derivatives
The broader class of pyrazole compounds, to which Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs, exhibits a wide range of biological activities:
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Hypoglycemic Activity: Certain pyrazole derivatives, such as 3-methoxy-1H-pyrazole-4-carboxylic acid, demonstrate significant blood glucose-lowering effects .
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Analgesic Activity: Novel pyrazole derivatives, particularly those with phenyl substituents, show notable pain-relieving properties in experimental models .
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Anti-inflammatory Activity: Several pyrazole compounds have been documented to possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .
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Antiviral Activity: Some pyrazole derivatives demonstrate activity against viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .
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Neuroprotective Activity: 4,5-dihydro-1H-pyrazole derivatives have exhibited neuroprotective effects in experimental models, suggesting potential applications in neurodegenerative disorders .
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Antitumor Activity: Various pyrazole compounds have shown antitumor properties in Phase I studies, although toxicity concerns have limited their clinical application .
Research Applications
Medicinal Chemistry Applications
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate serves as a valuable intermediate in medicinal chemistry for several reasons:
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Versatile Scaffold: The compound provides a modifiable framework for developing diverse bioactive molecules with tailored pharmacological profiles .
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Functional Group Diversity: The presence of ester and oxo functionalities offers multiple sites for chemical modifications, enabling the creation of libraries of derivatives with varied activities .
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Pharmacophore Development: Structure-activity relationship studies using this compound as a starting point can lead to the identification of essential pharmacophoric features for specific biological targets .
Pharmaceutical Research
In pharmaceutical research, Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its derivatives are being investigated for several potential therapeutic applications:
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Antimicrobial Agents: The antimicrobial activity of certain derivatives suggests potential applications in developing new antibiotics, particularly against resistant strains .
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Antidiabetic Compounds: The hypoglycemic activity observed in some pyrazole derivatives makes this class of compounds interesting candidates for diabetes management .
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Analgesic and Anti-inflammatory Drugs: The pain-relieving and anti-inflammatory properties of certain derivatives could lead to the development of novel therapeutics with potentially fewer side effects than current options .
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Enzyme Inhibitors: Some pyrazole derivatives function as enzyme inhibitors, including ACE inhibitors, suggesting potential applications in cardiovascular disease management .
Synthetic Building Block
Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate serves as an important synthetic intermediate for constructing more complex heterocyclic systems:
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Heterocyclic Frameworks: The compound can undergo various transformations to generate fused heterocyclic systems, including imidazopyrazoles and pyridopyrazoles .
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Library Synthesis: Its well-defined reactivity profile makes it suitable for parallel synthesis approaches and the creation of compound libraries for screening programs .
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Material Science Applications: Modified pyrazole derivatives have applications beyond pharmaceuticals, including in materials science as components of functional materials .
Structure-Activity Relationship Studies
Key Structural Features
Structure-activity relationship studies involving pyrazole derivatives reveal that modifications at specific positions can significantly impact biological activity:
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Position 1 Substitution: The nature of substituents at the N-1 position significantly affects antimicrobial and anticancer activities, with aryl and alkyl substitutions often enhancing activity .
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Position 3 Modification: The carboxylate group at position 3 can be modified to amides, hydrazides, or reduced to alcohols, each modification potentially altering the compound's pharmacological profile .
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Position 4 Substitution: Introduction of phenyl or other aromatic groups at position 4 often enhances bioactivity, as seen in the N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivative .
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Position 5 Functionality: The oxo group at position 5 is critical for certain biological activities, and its modification to hydroxy or other functional groups can significantly alter the compound's properties .
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